Home > Products > Screening Compounds P82215 > N-{5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methylphenyl}benzamide
N-{5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methylphenyl}benzamide -

N-{5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methylphenyl}benzamide

Catalog Number: EVT-4958518
CAS Number:
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[123I]Iodo-N-[2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide

Compound Description: This compound, also known as 1.123I, was investigated as a potential SPECT radioligand for the 5-HT1A receptor []. Biodistribution studies in rats showed brain uptake, but blocking experiments were unable to confirm specific binding to the 5-HT1A receptor.

4 - [[5 - [(Cyclopropylamino)carbonyl] -2-methylphenyl] amino] -5-methyl -N-propylpyrrolo [2,1-f] [, , ] triazine-6-carboxamide

Compound Description: This compound acts as a p38 kinase inhibitor []. The research focuses on preparing novel stable crystalline salt forms of this compound, aiming for desirable particle size and fluidity for pharmaceutical applications.

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 emerged as a potent and orally active anti-rheumatoid arthritis agent due to its p38 MAP kinase inhibitory activity []. This compound demonstrated significant efficacy in a rat adjuvant-induced arthritis model, leading to its selection as a clinical candidate for rheumatoid arthritis treatment.

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

Compound Description: FLB 457 exhibits potent dopamine-D2 receptor antagonist activity []. Research revealed that its biological activity is confined to the S-enantiomeric form. Structurally, FLB 457 features a benzamide moiety and a pyrrolidine ring.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor, exhibiting potent antiviral effects against HIV-1 []. It demonstrates a unique mechanism of action compared to other CCR5 antagonists, blocking the calcium response effects of CCR5 activation by CCL5 (RANTES) while ineffectively antagonizing 125I-RANTES binding.

Zoxamide

Compound Description: Zoxamide is a benzamide fungicide categorized as a class IV hazardous substance due to its high persistence in the environment [].

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides (Series I)

Compound Description: This series of compounds was synthesized and evaluated as multi-target ligands for treating major depressive disorder (MDD). These compounds exhibited high affinity for the serotonin transporter (SERT) [].

(2-{4-[3-(1H-3-Indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamides (Series II)

Compound Description: Similar to Series I, compounds in this series were designed and synthesized as potential multi-target ligands for managing major depressive disorder (MDD) []. They demonstrated affinity for SERT and, in some cases, the dopamine D2 receptor.

Properties

Product Name

N-{5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methylphenyl}benzamide

IUPAC Name

N-[5-(4-ethylpiperazine-1-carbonyl)-2-methylphenyl]benzamide

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H25N3O2/c1-3-23-11-13-24(14-12-23)21(26)18-10-9-16(2)19(15-18)22-20(25)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3,(H,22,25)

InChI Key

QQYOMHYYHAYRPI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.